molecular formula C10H12N2S B181849 1-propyl-1H-benzimidazole-2-thiol CAS No. 67624-25-3

1-propyl-1H-benzimidazole-2-thiol

Cat. No.: B181849
CAS No.: 67624-25-3
M. Wt: 192.28 g/mol
InChI Key: XAFRACXOYNCLMP-UHFFFAOYSA-N
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Description

1-propyl-1H-benzimidazole-2-thiol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a thiol group at the 2-position and a propyl group at the 1-position, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-propyl-1H-benzimidazole-2-thiol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable aldehyde, followed by cyclization and thiolation. The reaction typically requires acidic or basic conditions and can be catalyzed by various agents such as metal triflates or oxidizing agents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-propyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

1-propyl-1H-benzimidazole-2-thiol can be compared with other benzimidazole derivatives:

This compound stands out due to its unique combination of a propyl group and a thiol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-propyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFRACXOYNCLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353845
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67624-25-3
Record name 1-propyl-1H-benzimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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